molecular formula C7H4N2OS B1288041 1,2,3-Benzothiadiazole-5-carboxaldehyde CAS No. 394223-15-5

1,2,3-Benzothiadiazole-5-carboxaldehyde

Cat. No. B1288041
M. Wt: 164.19 g/mol
InChI Key: BWKIBIZZLRPKFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3-Benzothiadiazole-5-carboxaldehyde is a chemical compound that serves as a core structure for various derivatives with applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors. Its derivatives are known for their strong electron-withdrawing ability, which is beneficial for improving the electronic properties of organic materials .

Synthesis Analysis

The synthesis of 1,2,3-benzothiadiazole derivatives can be achieved through various methods. For instance, 4-amino-2,1,3-benzothiadiazole (ABTD) has been used as a bidentate directing group for Pd(II)-catalyzed C-H activation/functionalization, leading to the synthesis of various carboxamide systems with arylation and oxygenation patterns . Additionally, a one-pot, two-component synthesis of 5-(7-bromo-2,1,3-benzothiadiazol-4-yl)-2-thiophenecarboxaldehyde, a related derivative, has been reported using a palladium-catalyzed, phosphine and additive-free direct C-H arylation process .

Molecular Structure Analysis

The molecular structure of 1,2,3-benzothiadiazole derivatives has been elucidated using techniques such as X-ray crystallography. For example, the regio- and stereoselectivity of Pd(II)-catalyzed, ABTD-directed arylation and benzylation were confirmed by the X-ray structures of representative compounds . In another study, the crystal structures of functionalized 2,1,3-benzothiadiazoles were determined, revealing novel coordination types and intermolecular interactions in complexes .

Chemical Reactions Analysis

1,2,3-Benzothiadiazole derivatives undergo various chemical reactions that are useful in the synthesis of complex molecules. For instance, they can act as synergists for carbaryl against the house fly, with their activity being influenced by substituents on the benzothiadiazole ring . Moreover, the derivatives can be used to create charge-transfer complexes, as demonstrated by the formation of a complex with distinct absorption characteristics .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,3-benzothiadiazole derivatives are crucial for their application in electronic materials. These derivatives exhibit strong photoluminescence and are used as acceptor units in photoluminescent compounds. Their electron-withdrawing nature is advantageous for the development of materials with improved electronic properties . Additionally, the synthesis of novel benzaldehyde derivatives containing 1,3,4-thiadiazole has been explored, with the resulting compounds characterized by various spectroscopic methods and their fluorescence properties studied .

Scientific Research Applications

  • Organic Electronics

    • Field : Organic electronics .
    • Application : 1,2,3-Benzothiadiazole and its derivatives are important acceptor units used in the development of photoluminescent compounds. They are applicable for the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors .
    • Method : Due to their strong electron-withdrawing ability, construction of molecules with the unit core of 1,2,3-Benzothiadiazole and its derivatives can usually improve the electronic properties of the resulting organic materials .
    • Results : The use of 1,2,3-Benzothiadiazole and its derivatives in organic electronics has led to significant achievements in the field of flexible, stretchable, and printable organic electronics, especially polymer-based organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) .
  • Insecticides Synergizer

    • Field : Agriculture .
    • Application : 1,2,3-Benzothiadiazole has been claimed to synergize insecticides including dicrotophos .
    • Method : The exact method of application is not specified in the available resources .
    • Results : Despite the claim, 1,2,3-Benzothiadiazole has not been commercialized for this application .
  • High-Performance Donor–Acceptor Polymers in Organic Electronics

    • Field : Organic Electronics .
    • Application : Benzothiadiazole and its π-extended, heteroannulated derivatives are useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics .
    • Method : The design and synthesis of new building blocks for efficient polymer semiconductors have attracted increasing attention from both the academic and industrial communities .
    • Results : Semiconducting polymers containing these building blocks have demonstrated interesting properties and promising performances as active layers in OPVs and OFETs .
  • Fungicide

    • Field : Agriculture .
    • Application : The only derivative of 1,2,3-Benzothiadiazole to have found significant use is the fungicide acibenzolar-S-methyl .
    • Method : The exact method of application is not specified in the available resources .
    • Results : Despite the claim, 1,2,3-Benzothiadiazole has not been commercialized for this application .
  • Organic Light-Emitting Diodes

    • Field : Organic Electronics .
    • Application : 2,1,3-Benzothiadiazole and its derivatives are very important acceptor units used in the development of photoluminescent compounds and are applicable for the molecular construction of organic light-emitting diodes .
    • Method : Due to their strong electron-withdrawing ability, construction of molecules with the unit core of BT and its derivatives can usually improve the electronic properties of the resulting organic materials .
    • Results : The synthesis of various polymers, small molecules and metal complexes with BT and its derivatives and their applications in organic light-emitting diodes have been reviewed .
  • Alkylation Reactions

    • Field : Organic Chemistry .
    • Application : 1,2,3-Benzothiadiazole is a very weak base and alkylation reactions give exclusively the 3-amino quaternary salt .
    • Method : The exact method of application is not specified in the available resources .
    • Results : Despite the claim, 1,2,3-Benzothiadiazole has not been commercialized for this application .

Safety And Hazards

The safety information for this compound suggests that it should be kept away from heat/sparks/open flames/hot surfaces . It should also be kept away from any possible contact with water, because of violent reaction and possible flash fire . It should be handled under inert gas and protected from moisture .

properties

IUPAC Name

1,2,3-benzothiadiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2OS/c10-4-5-1-2-7-6(3-5)8-9-11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKIBIZZLRPKFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)N=NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594245
Record name 1,2,3-Benzothiadiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3-Benzothiadiazole-5-carboxaldehyde

CAS RN

394223-15-5
Record name 1,2,3-Benzothiadiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

This was prepared from methyl benzo[1,2,3]thiadiazole-5-carboxylate (0.291 g) by the method of Example 16c, (except that the alcohol was stirred with manganese (II) oxide overnight) and used without purification.
Quantity
0.291 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

This was prepared by oxidation of benzo[1,2,3]thiadiazol-5-yl-methanol (6a) with manganese dioxide in dichloromethane by the method of Example (4c).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.